2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
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Overview
Description
This compound appears to be a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a thioether group (R-S-R’), an acetamide group (CH3C(=O)N), and a methoxy group (CH3O-).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and other functional groups would significantly influence its three-dimensional shape and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring could potentially participate in various organic reactions. The thioether, acetamide, and methoxy groups could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity towards different chemical reagents.Scientific Research Applications
Synthesis and Antibacterial Activity
- Derivatives of compounds similar to the one have been synthesized and demonstrated significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Radiotracer Development for PET Imaging
- Imidazopyridine- and purine-thioacetamide derivatives, related to the compound, have been developed as potential PET tracers for imaging specific enzymes. This indicates a role in medical imaging and diagnostic procedures (Gao, Wang, & Zheng, 2016).
Antimicrobial and Antioxidant Agents
- Certain derivatives have shown potent antimicrobial activity against bacteria and fungi, and exhibited good antioxidant activity. These findings point to their potential use in treating microbial infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).
Coordination Complexes and Antioxidant Activity
- Coordination complexes formed from related compounds have been studied for their structure and antioxidant activity, suggesting applications in chemistry and possibly pharmacology (Chkirate et al., 2019).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, investigating its behavior in biological systems, or developing new methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-4-18-8-12-20(13-9-18)23-26-22(19-10-6-17(2)7-11-19)24(27-23)30-16-21(28)25-14-5-15-29-3/h6-13H,4-5,14-16H2,1-3H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURDKDRWQNJRLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide |
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